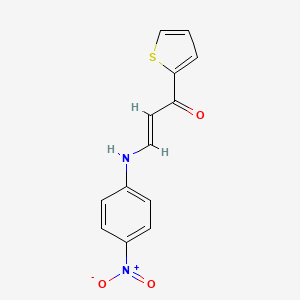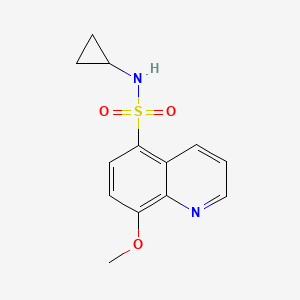![molecular formula C20H23N3O5 B5265763 N-(3,4-DIMETHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA](/img/structure/B5265763.png)
N-(3,4-DIMETHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both dimethoxyphenyl and morpholinocarbonyl groups suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA” typically involves the reaction of 3,4-dimethoxyaniline with 4-isocyanatophenyl morpholine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, forming the urea linkage.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts or additives may be used to enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the urea linkage or the aromatic rings, leading to various reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or alkyl groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of “N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The morpholine ring can enhance binding affinity and specificity, while the dimethoxyphenyl group may contribute to the overall pharmacophore.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHOXYPHENYL)-N’-PHENYLUREA
- N-(3,4-DIMETHOXYPHENYL)-N’-[4-(METHYLCARBONYL)PHENYL]UREA
Uniqueness
The unique combination of the dimethoxyphenyl and morpholinocarbonyl groups distinguishes “N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA” from other urea derivatives. This structural uniqueness may confer specific biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-17-8-7-16(13-18(17)27-2)22-20(25)21-15-5-3-14(4-6-15)19(24)23-9-11-28-12-10-23/h3-8,13H,9-12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEGGXRUIAFQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5265685.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine](/img/structure/B5265698.png)
![methyl 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5265699.png)

![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-6-methylnicotinonitrile](/img/structure/B5265715.png)
![N-cyclopentyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5265724.png)
![{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE](/img/structure/B5265725.png)
![6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5265733.png)


![3-[2-(2-methylphenyl)ethyl]-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5265757.png)
![1-[6-(furan-2-yl)-3-propylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one](/img/structure/B5265760.png)


